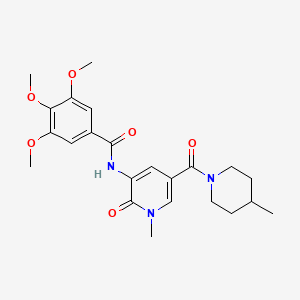

3,4,5-trimethoxy-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide

Description

This compound features a 3,4,5-trimethoxybenzamide moiety linked to a 1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl group. The benzamide group is a lipophilic pharmacophore commonly used to enhance membrane permeability and target engagement in medicinal chemistry . The dihydropyridinone core is a privileged scaffold in kinase inhibitors and enzyme modulators, while the 4-methylpiperidine-1-carbonyl substituent may improve solubility and binding affinity through hydrogen bonding or hydrophobic interactions. Structural characterization of such compounds often employs crystallographic tools like the SHELX suite, which is widely used for small-molecule refinement .

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxopyridin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O6/c1-14-6-8-26(9-7-14)22(28)16-10-17(23(29)25(2)13-16)24-21(27)15-11-18(30-3)20(32-5)19(12-15)31-4/h10-14H,6-9H2,1-5H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLOHUGSYHOBAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN(C(=O)C(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the trimethoxybenzamide core. One common approach is to react 3,4,5-trimethoxybenzoic acid with 1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-ylamine under coupling conditions, such as using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) as coupling agents.

Industrial Production Methods

On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The trimethoxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: : The pyridine ring can be reduced to form piperidine derivatives.

Substitution: : The compound can undergo nucleophilic substitution reactions at the carbonyl group or the piperidine ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base like triethylamine (Et3N).

Major Products Formed

Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.

Reduction: : Piperidine derivatives, including various substituted piperidines.

Substitution: : Amides, esters, and other substituted derivatives.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : The trimethoxyphenyl group is known for its biological activity, including anti-cancer and anti-inflammatory properties.

Medicine: : It may serve as a lead compound for the development of new pharmaceuticals.

Industry: : Its derivatives can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trimethoxyphenyl group may inhibit specific enzymes, while the piperidine ring could interact with receptors or ion channels. The exact pathways and targets would depend on the specific biological context.

Comparison with Similar Compounds

Research Findings and Implications

While specific activity data for the target compound are unavailable in the provided evidence, structural comparisons suggest:

Biological Activity

3,4,5-trimethoxy-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on diverse research findings, including structure-activity relationships (SAR), pharmacological effects, and case studies.

Chemical Structure

The molecular formula of the compound is , and its structure features a benzamide core with a trimethoxy substitution and a complex piperidine-based side chain.

Research indicates that this compound may function as a selective agonist for certain serotonin receptors, particularly the 5-HT1F receptor. These receptors are implicated in various neurological conditions, including migraines. The interaction with these receptors can lead to vasoconstriction and modulation of neurotransmitter release, which may alleviate migraine symptoms .

Pharmacological Effects

- Migraine Treatment : Preclinical studies have shown that compounds similar to this one can effectively activate the 5-HT1F receptor, leading to reduced migraine frequency and intensity. The selectivity for this receptor is crucial for minimizing side effects associated with broader serotonin receptor activation .

- Neuroprotective Properties : The compound's structure suggests potential neuroprotective effects, as it may inhibit pathways leading to neuronal apoptosis. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role .

- Antitumor Activity : Some studies have indicated that related compounds exhibit antitumor properties by modulating signaling pathways involved in cell proliferation and apoptosis. The compound may influence tumor microenvironments by altering cytokine profiles .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on 5-HT1F Agonists | Demonstrated efficacy in reducing migraine attacks in animal models | Supports potential clinical use for migraine prevention |

| Neuroprotection Research | Showed reduced neuronal death in models of oxidative stress | Suggests possible applications in treating neurodegenerative diseases |

| Antitumor Activity Assessment | In vitro studies indicated inhibition of cancer cell growth | Highlights potential as an adjunct therapy in oncology |

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the piperidine ring and the benzamide moiety can significantly affect the binding affinity and selectivity for the 5-HT1F receptor. For instance, increasing the hydrophobic character of substituents on the piperidine ring enhances receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.